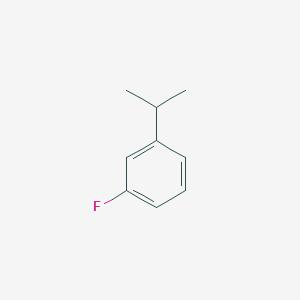
1-Fluoro-3-(propan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-3-(propan-2-yl)benzene is an organic compound with the molecular formula C9H11F It is a derivative of benzene, where a fluorine atom is substituted at the first position and an isopropyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-(propan-2-yl)benzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of fluorobenzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems can enhance the yield and selectivity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-3-(propan-2-yl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aromatic ring can be hydrogenated under high pressure and temperature in the presence of a metal catalyst.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Sulfonation: Fuming sulfuric acid or oleum.
Halogenation: Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Nitration: 1-Fluoro-3-(propan-2-yl)-4-nitrobenzene.
Sulfonation: 1-Fluoro-3-(propan-2-yl)benzenesulfonic acid.
Halogenation: 1-Fluoro-3-(propan-2-yl)-4-bromobenzene or 1-Fluoro-3-(propan-2-yl)-4-chlorobenzene.
Applications De Recherche Scientifique
1-Fluoro-3-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used as an intermediate in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 1-Fluoro-3-(propan-2-yl)benzene involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to enzymes or receptors. The isopropyl group can provide steric hindrance, affecting the compound’s overall conformation and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
4-Chloro-1-fluoro-2-(propan-2-yl)benzene: Similar structure but with a chlorine atom instead of a hydrogen atom at the fourth position.
1-Fluoro-2-(propan-2-yl)benzene: The isopropyl group is at the second position instead of the third.
Uniqueness: 1-Fluoro-3-(propan-2-yl)benzene is unique due to the specific positioning of the fluorine and isopropyl groups, which can influence its chemical reactivity and physical properties. The presence of the fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
2193-38-6 |
|---|---|
Formule moléculaire |
C9H11F |
Poids moléculaire |
138.18 g/mol |
Nom IUPAC |
1-fluoro-3-propan-2-ylbenzene |
InChI |
InChI=1S/C9H11F/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,1-2H3 |
Clé InChI |
NAYXHKRRAWPEKG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




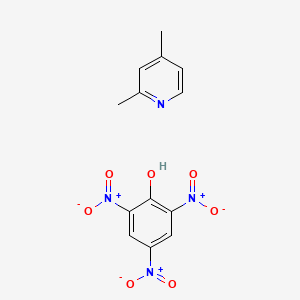
![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]cyclobutanecarboxamide](/img/structure/B14739044.png)

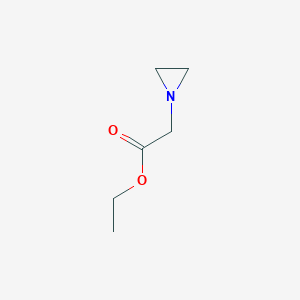
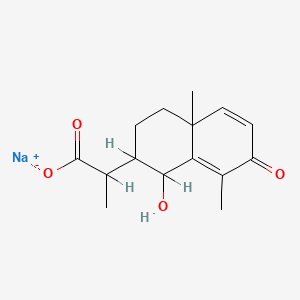
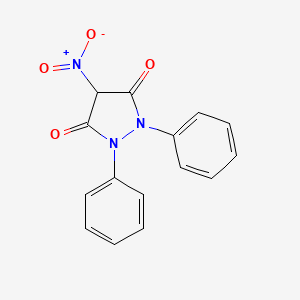

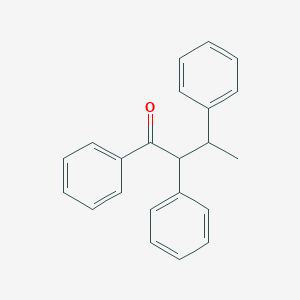
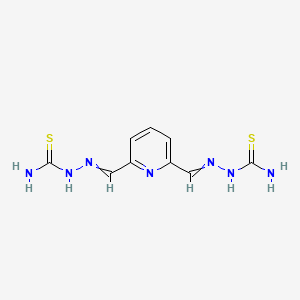
![5-[(2-Chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14739083.png)
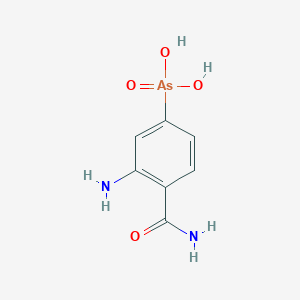
![Benzenamine, N-[(4-iodophenyl)methylene]-](/img/structure/B14739092.png)
